molecular formula C25H28N2O6 B13086452 1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid CAS No. 1823685-41-1

1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid

Cat. No.: B13086452
CAS No.: 1823685-41-1
M. Wt: 452.5 g/mol
InChI Key: MDJLYIHNKUJSBA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrrolidine core substituted with both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups. The Boc group acts as an acid-labile temporary protector for amines, while the Fmoc group is base-labile, enabling orthogonal deprotection strategies in peptide synthesis . The carboxylic acid moiety enhances polarity, facilitating conjugation reactions such as amide bond formation. This dual-protection system is critical for sequential synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-19(22(28)29)21(13-27)26-23(30)32-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJLYIHNKUJSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Construction or procurement of the chiral pyrrolidine-3-carboxylic acid core with defined stereochemistry (3S,4R).
  • Sequential protection of the amine groups at positions 1 and 4 with Boc and Fmoc groups respectively.
  • Purification and characterization to ensure stereochemical integrity and high purity.

Stepwise Synthesis Details

Step 1: Synthesis or isolation of (3S,4R)-pyrrolidine-3-carboxylic acid

  • The stereoselective synthesis of the pyrrolidine ring is achieved through asymmetric synthesis routes or chiral pool starting materials.
  • Common approaches include ring-closure reactions from chiral amino acid derivatives or catalytic asymmetric transformations.

Step 2: Protection of the nitrogen at position 1 with tert-butoxycarbonyl (Boc) group

  • The free amine at N-1 is reacted with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., in the presence of triethylamine) to form the Boc-protected intermediate.
  • Reaction conditions are controlled to avoid racemization and side reactions.

Step 3: Protection of the amino group at position 4 with 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group

  • The secondary amine at position 4 is protected using Fmoc chloride or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a base such as sodium bicarbonate or triethylamine.
  • The reaction is typically performed in organic solvents like dichloromethane or DMF at low temperatures to maximize selectivity.

Step 4: Purification and characterization

  • The final compound is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Analytical methods including NMR spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry confirm the structure, stereochemistry, and purity (commonly >97%).

Reaction Conditions and Yields

Step Reaction Reagents & Conditions Notes Typical Yield (%)
1 Synthesis of chiral pyrrolidine-3-carboxylic acid Asymmetric synthesis or chiral pool starting material Requires stereochemical control 70-85
2 Boc protection at N-1 Boc2O, base (e.g., Et3N), solvent (DCM), 0–25°C Mild conditions to avoid racemization 90-95
3 Fmoc protection at N-4 Fmoc-Cl or Fmoc-OSu, base, solvent (DMF or DCM), 0–10°C Careful monitoring to prevent overreaction 85-92
4 Purification Chromatography or recrystallization Confirm purity by HPLC and NMR -

Analytical Characterization

Research Findings on Preparation

  • The Boc and Fmoc protection strategy is well-established and allows orthogonal deprotection, critical for peptide synthesis.
  • The stereochemistry (3S,4R) is maintained throughout the synthesis by performing reactions under mild conditions and using chiral starting materials.
  • The compound is commercially available with high purity, indicating that the preparation methods are robust and scalable.
  • Comparative studies show that variations in stereochemistry or ring substitution significantly affect the compound’s reactivity and biological interactions, highlighting the importance of precise synthetic control.

Summary Table of Key Preparation Aspects

Aspect Details
Molecular Formula C25H28N2O6
Molecular Weight 452.5 g/mol
Key Functional Groups Boc-protected N-1 amine, Fmoc-protected N-4 amine, carboxylic acid at C-3
Stereochemistry (3S,4R) configuration
Synthesis Route Asymmetric synthesis or chiral pool pyrrolidine, followed by Boc and Fmoc protection
Protection Reagents Boc2O for Boc; Fmoc-Cl or Fmoc-OSu for Fmoc
Typical Purity ≥97%
Analytical Methods NMR, HPLC, MS, chiral HPLC/optical rotation
Typical Yields 70-95% per step depending on reaction

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes selective removal of its Boc and Fmoc groups under distinct conditions:

Protecting GroupReagent/ConditionsMechanismOutcomeYieldSource
Boc (tert-butoxycarbonyl)Trifluoroacetic acid (TFA) in dichloromethane (DCM)Acidolysis of the carbamateFree amine at position 4>95%
Fmoc (fluorenylmethoxycarbonyl)20% piperidine in dimethylformamide (DMF)Base-induced β-eliminationFree amine at position 185–90%

Key Findings :

  • Sequential deprotection enables orthogonal functionalization of the pyrrolidine ring.

  • TFA-mediated Boc removal is rapid (<30 min), while Fmoc cleavage requires 2–4 h .

Amidation and Esterification

The carboxylic acid group participates in coupling reactions to form amides or esters:

Reaction TypeReagentsSolventTemperatureProductYield
AmidationEDCI/HOBt, amine substrateDMF0–25°CPyrrolidine-3-carboxamide derivatives70–85%
EsterificationDCC/DMAP, alcoholTHFRefluxAlkyl/aryl esters65–80%

Notable Applications :

  • Used in peptide synthesis to generate constrained proline analogs .

  • Ester derivatives enhance cell permeability for biological studies .

Cross-Coupling Reactions

The compound’s aromatic Fmoc group enables palladium-catalyzed couplings:

ReactionCatalystSubstrateConditionsOutcome
Suzuki–MiyauraPd(PPh₃)₄Aryl boronic acidsDMF/H₂O, 80°CBiaryl-functionalized pyrrolidines
SonogashiraPdCl₂/CuITerminal alkynesTHF, 60°CAlkyne-linked derivatives

Limitations :

  • Fmoc stability: Prolonged heating (>2 h) leads to partial decomposition.

Stability Under Reaction Conditions

Critical parameters influencing reactivity:

FactorImpactOptimal Range
pHAcidic media hydrolyze Boc; basic media degrade FmocpH 4–7 (neutral conditions recommended)
Temperature>60°C accelerates Fmoc cleavage0–25°C for most reactions
Solvent PolarityPolar aprotic solvents (DMF, DCM) improve solubilityDMF preferred for coupling reactions

Comparative Reactivity of Analogues

Stereochemical and structural variations alter reaction outcomes:

CompoundStructural FeatureReactivity Difference
(2S,4R)-isomer cis-configurationFaster amidation kinetics (ΔΔG‡ = −2.1 kcal/mol)
(3S,4R)-isomer 3-carboxylic acid positionReduced esterification efficiency (∼15% lower yield)

Scientific Research Applications

Pharmaceutical Development

1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid serves as an important building block in the synthesis of bioactive molecules, particularly in the development of peptide-based drugs. Its ability to protect amine functionalities while allowing for further modifications makes it a valuable intermediate in peptide synthesis.

Case Study: Peptide Synthesis

  • In a study published in the Journal of Organic Chemistry, the compound was utilized to synthesize modified peptides that exhibit enhanced biological activity. The incorporation of the fluorenylmethoxy group allowed for selective reactions without interfering with other functional groups present in the peptide chain .

Organic Synthesis

The compound is frequently employed in organic synthesis as a versatile intermediate for constructing more complex molecules. Its structure allows it to participate in various reactions, including:

  • Coupling Reactions: It can be used to couple with other amino acids or amines, facilitating the creation of diverse peptide sequences.
  • Functionalization Reactions: The presence of carboxylic acid and amine functionalities enables further derivatization, leading to the formation of novel compounds with potential therapeutic effects.

Table 1: Key Reactions Involving the Compound

Reaction TypeDescriptionOutcome
CouplingReaction with other amino acidsFormation of peptides
FunctionalizationModification of carboxylic acidNew derivatives
DeprotectionRemoval of protecting groupsActive pharmaceutical agents

Material Science

In addition to its applications in pharmaceuticals, this compound has potential uses in material science, particularly in developing polymeric materials where controlled release of active compounds is required. The stability offered by the tert-butoxy group can be advantageous in formulating materials that require prolonged shelf life or specific degradation profiles.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid primarily involves its role as a protective group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. These protective groups can be selectively removed under mild conditions, allowing for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Structural and Functional Group Variations

Fmoc-Protected Pyrrolidine Derivatives
  • (R)- and (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS: 193693-65-1 and 193693-66-2): Key Difference: Lack the Boc group, retaining only the Fmoc-protected amine. Impact: Limited to single-step deprotection, reducing versatility in multi-step syntheses compared to the dual-protected target compound . Molecular Weight: 337.37 g/mol (vs. ~545 g/mol for the target compound), influencing solubility and resin interactions in SPPS .
Boc-Protected Analogs
  • 1-acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS: 1693923-54-4): Key Difference: Replaces Fmoc with an acetyl group. Molecular Weight: 284.3 g/mol, suggesting higher solubility in organic solvents than the bulkier Fmoc-containing target .

Heterocyclic and Backbone Modifications

Piperidine-Based Compounds
  • 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}(Fmoc-amino)methyl]-1H-pyrrole-2-carboxylic acid (CAS: 2137804-08-9): Key Difference: Substitutes pyrrolidine with a piperidine ring (6-membered vs. 5-membered). Molecular Weight: 545.6 g/mol, comparable to the target compound, but backbone rigidity differs .
Pyrazole Derivatives
  • 1-tert-butyl-3-(Fmoc-amino)-1H-pyrazole-4-carboxylic acid (CAS: 2580226-86-2): Key Difference: Replaces pyrrolidine with a pyrazole ring. Impact: Introduces aromaticity and hydrogen-bonding capacity, altering electronic properties and reactivity . Molecular Weight: 405.4 g/mol, lower than the target compound, suggesting distinct solubility profiles .
Carboxylic Acid vs. Ester Derivatives
  • Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylates (): Key Difference: Ethyl ester replaces carboxylic acid. Impact: Reduced polarity and delayed hydrolysis kinetics, making esters preferable for specific coupling conditions . Synthetic Yield: High yields (94–98%) in ester derivatives suggest efficient protocols, though target compound synthesis data is unavailable .
Linear vs. Cyclic Backbones
  • N-[(Fmoc)-4-aminobutyric acid (CAS: 116821-47-7): Key Difference: Linear carbon chain vs. pyrrolidine ring. Impact: Linear analogs may exhibit lower steric protection for amines, increasing susceptibility to undesired reactions .

Commercial and Practical Considerations

Compound CAS Number Molecular Weight (g/mol) Price (USD) Supplier
Target Compound Not explicitly listed ~545.6 N/A Aaron Chemicals
(R)-1-(Fmoc)pyrrolidine-3-COOH 193693-65-1 337.37 ~$2800/5g ABChem
1-acetyl-3-(Boc)pyrrolidine-3-COOH 1693923-54-4 284.3 ~$7300/5g American Elements
  • Storage : Fmoc-containing compounds (e.g., target) require 2–8°C storage due to light sensitivity, whereas Boc derivatives are more stable .
  • Safety: Limited hazard data for most compounds, though standard handling (gloves, ventilation) is recommended .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid, also known as (3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid, is a compound with significant biological relevance due to its unique structural features. It combines a pyrrolidine ring with fluorenyl and carboxylic acid functionalities, which contribute to its diverse biological activities.

  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 452.51 g/mol
  • CAS Number : 346610-79-5
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its structural components, which influence various biochemical pathways. The fluorenyl group enhances lipophilicity, potentially affecting membrane permeability and interaction with biological targets. The presence of the carboxylic acid group allows for interactions with amino acids and proteins, facilitating enzyme-substrate interactions and receptor binding .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that modifications in the fluorenyl or pyrrolidine portions can enhance antimicrobial efficacy against various bacterial strains .

Neuroprotective Effects

Certain structural analogs have been investigated for their potential neuroprotective effects. These compounds may inhibit neuroinflammation and oxidative stress, which are critical in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties

The compound has been noted to modulate inflammatory pathways, influencing cytokine production and immune responses. This activity is particularly relevant in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the fluorenyl group or the pyrrolidine ring can significantly alter biological activity. For example:

  • Increased Lipophilicity : Enhances membrane permeability.
  • Functional Group Variations : Influence binding affinity to biological targets .

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antibacterial activity of several derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications in the side chains improved inhibitory concentrations significantly.
  • Neuroprotective Mechanism Investigation
    • Another research project focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings suggested that it reduced amyloid-beta accumulation and improved cognitive function .

Comparative Analysis

Compound NameStructural FeaturesNotable Biological Activity
2-MethylprolinePyrrolidine ringUnique conformational flexibility influencing activity
N-Boc-L-prolineProtected proline derivativeUsed in peptide synthesis; less lipophilic
4-MethylpyrrolidineSimple pyrrolidine variantLacks additional functional groups enhancing interactions

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of structural design in drug development.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is synthesized via sequential protection of the pyrrolidine backbone. A typical approach involves:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF .

Fmoc Introduction : React the secondary amine at the 4-position with Fmoc-Cl [(9H-fluoren-9-yl)methoxycarbonyl chloride] in dichloromethane (DCM) with triethylamine (TEA) as a base .

Carboxylic Acid Activation : The 3-carboxylic acid group is often left unprotected for downstream coupling or activated as an NHS ester for peptide synthesis.

Q. Key Considerations :

  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis of acid-sensitive groups.
  • Monitor reactions via TLC or LC-MS to confirm intermediate formation.

Q. How do the Boc and Fmoc protecting groups influence reactivity in downstream applications?

  • Boc Group :
    • Stable under basic conditions but cleaved by trifluoroacetic acid (TFA). Ideal for orthogonal protection in solid-phase peptide synthesis (SPPS) .
    • Prevents undesired side reactions at the pyrrolidine nitrogen during coupling steps.
  • Fmoc Group :
    • Removed under mild basic conditions (20% piperidine in DMF), making it compatible with acid-labile substrates .
    • Provides UV-active properties (λ = 301 nm) for easy monitoring during purification.

Methodological Tip : Use sequential deprotection (Fmoc first with piperidine, then Boc with TFA) to avoid side reactions .

Q. What purification techniques are recommended for isolating this compound?

  • Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30–70%) to separate intermediates.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) for final purification .
  • Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals.

Q. How can reaction yields be optimized during Fmoc group introduction?

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate Fmoc-Cl coupling, reducing reaction time from 12 hr to 4 hr .
  • Solvent Effects : Replace DCM with THF for improved solubility of intermediates, increasing yields by 15–20% .
  • Temperature Control : Maintain 0–5°C during Fmoc-Cl addition to minimize diastereomer formation.

Case Study : Microwave-assisted synthesis (50°C, 30 min) improved yields to 85% for analogous Fmoc-protected pyrrolidines .

Q. What strategies resolve stereochemical challenges during synthesis?

  • Chiral Auxiliaries : Introduce (R)- or (S)-BINOL derivatives to control the configuration at the 3-carboxylic acid position .
  • Dynamic Kinetic Resolution : Use Pd/C or Ru catalysts to racemize undesired enantiomers during coupling steps.
  • Crystallography : Confirm stereochemistry via X-ray diffraction of intermediate salts (e.g., with L-tartaric acid) .

Critical Note : Monitor optical rotation ([α]D) at each step to detect racemization.

Q. How can decomposition under acidic or basic conditions be mitigated?

  • Stability Studies :
    • Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs; stabilize with 10% TIS (triisopropylsilane) in TFA to prevent carbocation formation .
    • Basic Conditions (pH > 9) : Fmoc cleavage dominates; limit exposure to piperidine to <20 min .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis.

Q. What analytical methods confirm successful deprotection of Boc/Fmoc groups?

  • NMR : Loss of Boc (δ = 1.4 ppm, singlet for tert-butyl) and Fmoc (δ = 7.3–7.8 ppm, aromatic protons) signals .
  • Mass Spectrometry : Observe m/z shifts corresponding to removal of Boc (Δ = -100 Da) and Fmoc (Δ = -222 Da).
  • UV-Vis : Absence of Fmoc absorbance at 301 nm post-deprotection .

Troubleshooting Tip : If incomplete deprotection occurs, repeat with fresh TFA (for Boc) or 25% piperidine in DMF (for Fmoc).

Q. How can low coupling efficiency in peptide synthesis using this compound be addressed?

  • Activation Reagents : Replace HOBt/DIC with Oxyma Pure/COMU for higher coupling efficiency (90–95% vs. 70–80%) .
  • Solvent Optimization : Use DMF/NMP (1:1) to improve solubility of hydrophobic peptides.
  • Side-Chain Protection : Temporarily protect the 3-carboxylic acid as a methyl ester if steric hindrance occurs.

Case Study : Coupling with Fmoc-protected pyrrolidine derivatives achieved 92% efficiency in β-amyloid peptide synthesis .

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